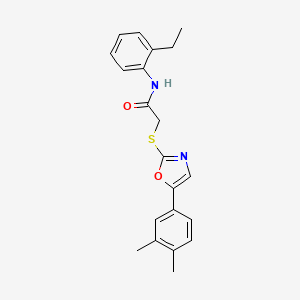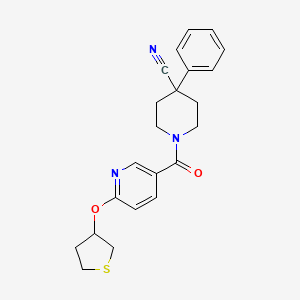![molecular formula C17H15N3O2S B2754219 Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone CAS No. 1210244-81-7](/img/structure/B2754219.png)
Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone is a chemical compound. It is recognized to possess potent pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles were synthesized via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives . Another study reported the synthesis of a library of 26 D–A compounds based on the BTZ group .Chemical Reactions Analysis
This compound and similar compounds have been researched for use in photovoltaics or as fluorescent sensors . They have also been used as potential visible-light organophotocatalysts .科学的研究の応用
Molecular Aggregation and Spectroscopic Studies
A study conducted by Matwijczuk et al. (2016) explored the solvent effects on molecular aggregation in related thiadiazole derivatives, revealing insights into their spectroscopic behavior in different organic solvents. This research highlights the compound's potential in understanding molecular interactions and aggregation processes, which could be crucial for developing new materials with specific optical properties (Matwijczuk et al., 2016).
Anticonvulsant Activity and Pharmacophoric Model Studies
Rajak et al. (2009) synthesized a series of novel 1,3,4-thiadiazoles to investigate their anticonvulsant activity. The study provided evidence of the significant anticonvulsant properties of these compounds, supporting the potential for further development as therapeutic agents. This work also contributed to establishing structure-activity relationships among synthesized compounds (Rajak et al., 2009).
Anti-mycobacterial Chemotypes
Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype. The study synthesized and evaluated several compounds for their activity against Mycobacterium tuberculosis, with some showing promising results. This research opens new avenues for the development of anti-tuberculosis drugs (Pancholia et al., 2016).
Synthesis and Implementation in Semiconducting Polymers
Chen et al. (2016) investigated benzo[d][1,2,3]thiadiazole (isoBT) and its isomers as synthons for constructing alternating copolymers, demonstrating their applicability in high-performance optoelectronic semiconductors. This study not only provides insight into the synthesis of these materials but also their potential use in electronic devices (Chen et al., 2016).
Antimicrobial Activity and Cytotoxicity
Shankar et al. (2018) explored the synthesis of novel benzofuran and benzimidazole derivatives, assessing their antimicrobial activity and cytotoxicity. The study identified several compounds with significant antimicrobial properties, indicating their potential as leads for developing new antimicrobial agents (Shankar et al., 2018).
将来の方向性
The future directions of research on Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone and similar compounds could involve the development of novel new chemical entities and approaches targeting HIF-1 pathway . The designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .
作用機序
Target of Action
Similar compounds based on the benzo[c][1,2,5]thiadiazol motif have been researched for their potential as potent pfkfb3 kinase inhibitors . PFKFB3 is a key enzyme in the regulation of glycolysis and has been implicated in various diseases, including cancer .
Mode of Action
Compounds with a similar structure have been used in the synthesis of benzothiadiazole derivatives, which are known to inhibit pfkfb3 kinase . The inhibition of this kinase can disrupt the glycolytic pathway, potentially leading to the suppression of rapid cell growth and proliferation, a characteristic feature of cancer cells .
Biochemical Pathways
The biochemical pathways affected by Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone are likely related to glycolysis, given its potential role as a PFKFB3 kinase inhibitor . By inhibiting PFKFB3, the compound could disrupt the balance of glycolysis, reducing the availability of energy for rapid cell growth and proliferation .
Pharmacokinetics
Similar compounds have been reported to have good pharmacokinetics and drug-likeness behaviors
Result of Action
If it acts as a pfkfb3 kinase inhibitor, it could potentially suppress rapid cell growth and proliferation, a characteristic feature of cancer cells .
特性
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-17(13-6-7-14-15(10-13)19-23-18-14)20-8-9-22-16(11-20)12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRAMYVTMKPFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=NSN=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2754136.png)
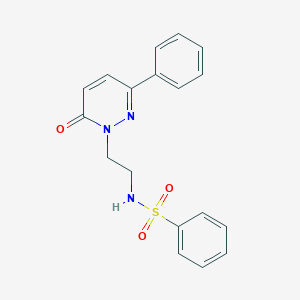
![2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)acetonitrile](/img/structure/B2754140.png)
![1-(pyrrolidin-1-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2754143.png)
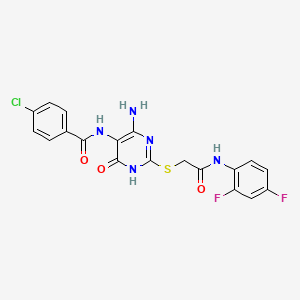

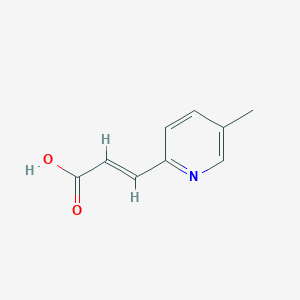
![2-imino-N,1-bis(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2754149.png)
![ethyl 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2754150.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride](/img/structure/B2754151.png)
![2-methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phthalazin-1-one](/img/structure/B2754153.png)
